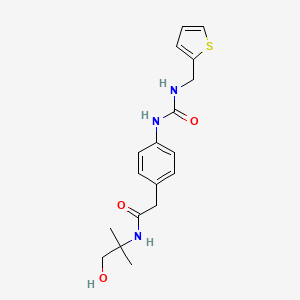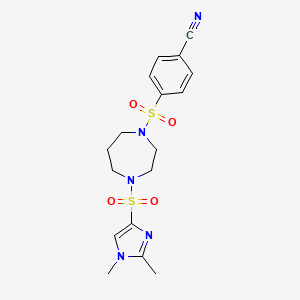![molecular formula C19H17BrN4O3 B2555203 2-(4-bromobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941890-58-0](/img/structure/B2555203.png)
2-(4-bromobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-bromobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione” is a complex organic molecule that contains several functional groups and rings, including an imidazo[2,1-c][1,2,4]triazine ring, a bromobenzyl group, and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazo[2,1-c][1,2,4]triazine ring suggests that the compound would have a planar structure in this region .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the bromine atom on the benzyl group could potentially be replaced in a substitution reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point .
Scientific Research Applications
Synthesis and Chemical Properties
Research in this area focuses on synthesizing and studying the properties of imidazo[1,2-a]-s-triazine nucleosides and related compounds. For example, Kim et al. (1978) described the chemical synthesis of a new class of purine analogues containing a bridgehead nitrogen atom, which showed moderate activity against various viruses at non-toxic dosage levels (Kim et al., 1978). This synthesis approach and antiviral activity highlight the chemical versatility and potential therapeutic uses of imidazo[1,2-a]-s-triazine derivatives.
Biological Activities
The exploration of cyclic nucleotide phosphodiesterase type 4 inhibitors by Raboisson et al. (2003) introduced a series of 8-substituted pyrazolo[1,5-a]-1,3,5-triazines as a new structural class of potent inhibitors, demonstrating the potential for developing new therapeutic agents (Raboisson et al., 2003). This research indicates the compound's relevance in medicinal chemistry, especially in designing drugs targeting specific enzymes.
Antimicrobial and Antitumor Potential
The study on the synthesis and antibacterial activity of 3-substituted-8-methoxy-1,2,4-triazino[3,4-b]benzothiazole-4(H)-ones by Vartale et al. (2008) showcases the antimicrobial potential of triazine derivatives. Their research into new compounds offers insights into developing antimicrobial agents (Vartale et al., 2008). Additionally, studies like those conducted by Remers et al. (2015) on heterocycles related to carbendazim reveal the antitumor activities of such compounds, underscoring their significance in cancer research (Remers et al., 2015).
Structural and Chemical Analysis
Research efforts also delve into the molecular structure and synthesis optimization, as demonstrated by Hwang et al. (2017), who developed efficient methodologies to synthesize benzyl derivatives of 1,2,4-triazin-3,5(2H,4H)-dione. This work contributes to our understanding of the structural aspects and synthetic routes for similar compounds (Hwang et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-8-(4-methoxyphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O3/c1-27-16-8-6-15(7-9-16)22-10-11-23-17(25)18(26)24(21-19(22)23)12-13-2-4-14(20)5-3-13/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJMCZXIWRHSQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate](/img/structure/B2555122.png)

![[2-(AMINOMETHYL)-2-(HYDROXYMETHYL)CYCLOBUTYL]METHANOL, Mixture of diastereomers](/img/structure/B2555125.png)

![1-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2555129.png)

![ethyl 3-carbamoyl-2-(2-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2555132.png)


![1-(3-Nitrophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2555137.png)
![1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2555139.png)

![methyl 2-(2-(naphthalen-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2555143.png)